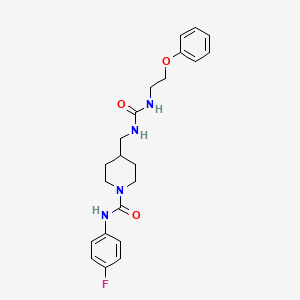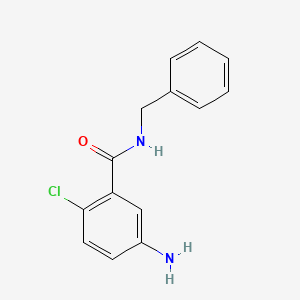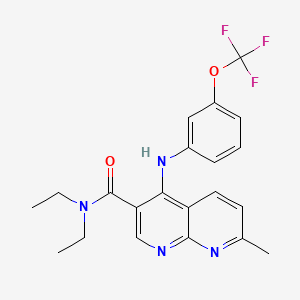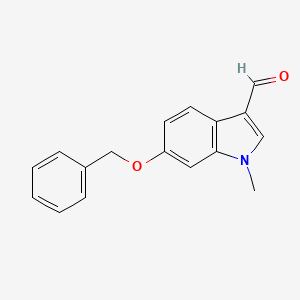
N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of compounds that interact with dopamine receptors, specifically the D3 receptor subtype. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their interactions with biological systems, as well as their synthesis and structural properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include nucleophilic substitution reactions, as well as the formation of amide linkages. For instance, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides involves the preparation of arylcarboxamides and their evaluation for binding at dopamine receptors . Similarly, the synthesis of a bis(ether-carboxylic acid) precursor for polyamides involves nucleophilic fluorodisplacement and alkaline hydrolysis . These methods could potentially be adapted for the synthesis of N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide by incorporating the appropriate functional groups and core structures.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques, including NMR and MS spectroscopy . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the compound. The structure of the compound is likely to feature a piperidine ring, a fluorophenyl group, and a phenoxyethylureido moiety, which could influence its binding properties and biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, ethers, and aromatic rings. The amide linkage, in particular, plays a critical role in the selectivity of the compound for dopamine D3 receptors over D2 receptors . The presence of a carbonyl group in the amide linker is essential for maintaining high affinity for the D3 receptor. The reactivity of the compound could also be modulated by the introduction of substituents on the aromatic rings, which can affect the overall electronic distribution and steric hindrance.
Physical and Chemical Properties Analysis
Compounds with structural similarities to N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide exhibit a range of physical and chemical properties. For example, aromatic polyamides derived from related structures show high thermal stability and are soluble in various organic solvents . These properties are indicative of the robustness of the molecular architecture and its potential applicability in various fields, such as materials science. The solubility and thermal behavior of the compound could be inferred based on these related structures, suggesting that it may also possess favorable processing and stability characteristics.
Scientific Research Applications
Discovery and Development
N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is part of a class of compounds explored for their potential in therapeutic applications, particularly focusing on kinase inhibition and receptor antagonism. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the significance of fluoro-phenyl substituted compounds in targeting the Met kinase superfamily, a key area in cancer therapy (Schroeder et al., 2009).
Metabolism and Pharmacokinetics
The study on the disposition and metabolism of novel compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, sheds light on the pharmacokinetics and metabolic pathways of fluoro-phenyl substituted compounds. These findings are crucial for understanding the elimination process, half-life, and principal circulating components in plasma, contributing to the development of more efficacious and safer therapeutic agents (Renzulli et al., 2011).
Synthesis and Chemical Properties
The synthesis and characterization of new compounds provide valuable insights into their chemical properties and potential applications. For example, the synthesis of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene illustrates the process of creating materials with high thermal stability and solubility in organic solvents, which could have applications in materials science and engineering (Hsiao et al., 1999).
Biological and Antiviral Activities
The exploration of new urea and thiourea derivatives of piperazine doped with febuxostat, and their evaluation for antiviral and antimicrobial activities, demonstrates the biological relevance of fluoro-phenyl substituted compounds. These studies indicate the potential of such compounds in developing new therapeutic agents with promising antiviral and antimicrobial properties (Reddy et al., 2013).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(2-phenoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c23-18-6-8-19(9-7-18)26-22(29)27-13-10-17(11-14-27)16-25-21(28)24-12-15-30-20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,26,29)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBIZCATEAXZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)
![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)
![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)
![8-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2516583.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)

![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)

